molecular formula C12H12N4O B8298532 1-Propylindole-3-carbonyl azide

1-Propylindole-3-carbonyl azide

Cat. No.: B8298532
M. Wt: 228.25 g/mol
InChI Key: HPYVGCOSQRGMGD-UHFFFAOYSA-N
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Description

1-Propylindole-3-carbonyl azide is an organic azide compound characterized by an indole core substituted with a propyl group at position 1 and a carbonyl azide moiety at position 2. This structure confers unique reactivity and functional versatility, making it valuable in synthetic organic chemistry. The azide group (N₃⁻) is highly reactive, enabling applications in click chemistry (e.g., Huisgen cycloaddition) and serving as a precursor for amines via Curtius rearrangement or Staudinger reactions .

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

1-propylindole-3-carbonyl azide

InChI

InChI=1S/C12H12N4O/c1-2-7-16-8-10(12(17)14-15-13)9-5-3-4-6-11(9)16/h3-6,8H,2,7H2,1H3

InChI Key

HPYVGCOSQRGMGD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C(=O)N=[N+]=[N-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-Propylindole-3-carbonyl azide has been studied for its potential as a pharmaceutical agent. Indole derivatives, including this compound, have shown promise in modulating various biological activities, particularly as inhibitors of phosphodiesterases (PDEs). These enzymes play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as cardiovascular diseases and diabetes.

Case Study: cGMP-PDE Inhibition

  • A study highlighted the synthesis of novel indole compounds that exhibit cGMP-PDE inhibitory activity. These compounds could be utilized for treating glomerular diseases and diabetic complications, showcasing the therapeutic potential of indole derivatives like 1-propylindole-3-carbonyl azide .

Organic Synthesis

The azide functional group in 1-propylindole-3-carbonyl azide allows it to participate in various organic reactions, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is widely used for synthesizing 1,2,3-triazoles, which are important in drug discovery and materials science.

Table 1: Reaction Conditions for CuAAC

Substrate TypeCatalystSolventTemperatureYield (%)
Terminal AlkynesCuIMethanol-WaterRoom TempHigh
Unprotected PeptidesCuIMethanol-WaterRoom TempHigh
Various Alkyne SubstratesCuIMethanol-WaterRoom TempHigh

This method demonstrates the versatility of 1-propylindole-3-carbonyl azide in late-stage functionalization strategies, allowing for the modification of complex molecules without disrupting existing functional groups .

Recent studies have also explored the biological activities of compounds derived from 1-propylindole-3-carbonyl azide. Its derivatives have been evaluated for antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundBacterial StrainZone of Inhibition (mm) at 100 µg
1-Propylindole-3-carbonyl azide derivative AStaphylococcus aureus15
1-Propylindole-3-carbonyl azide derivative BEscherichia coli12

These findings highlight the potential use of this compound in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Azide Compounds

This section compares 1-propylindole-3-carbonyl azide with structurally or functionally related azides, focusing on stability, reactivity, and applications.

Structural Analogues

Indole-Based Azides
  • Example: 1-Methylindole-3-carbonyl azide Structural Difference: Methyl group instead of propyl at position 1. Impact: The longer propyl chain in 1-propylindole-3-carbonyl azide enhances lipophilicity, improving solubility in non-polar solvents. However, steric hindrance may reduce reaction rates in nucleophilic substitutions compared to methyl-substituted analogues.
Aromatic vs. Aliphatic Azides
  • Benzyl Azide (C₆H₅CH₂N₃):
    • Stability : Less thermally stable than 1-propylindole-3-carbonyl azide due to the absence of an electron-withdrawing carbonyl group.
    • Reactivity : Benzyl azide undergoes rapid Huisgen cycloaddition but lacks the indole ring’s aromatic stabilization, increasing explosion risk under mechanical stress .

Functional Analogues

Carbonyl Azides
  • Acetyl Azide (CH₃CON₃):
    • Reactivity : Similar Curtius rearrangement behavior but lacks the indole scaffold.
    • Hazards : Higher volatility increases inhalation risks compared to 1-propylindole-3-carbonyl azide, which is typically handled as a solid or in solution .
Metal-Bound Azides
  • Sodium Azide (NaN₃):
    • Applications : Widely used in airbag propellants and preservatives, unlike 1-propylindole-3-carbonyl azide, which is specialized for organic synthesis.
    • Hazards : Sodium azide is water-soluble and acutely toxic (LD₅₀ ~27 mg/kg in rats), whereas 1-propylindole-3-carbonyl azide’s toxicity is primarily due to HN₃ release under acidic conditions .

Data Tables

Table 1: Comparative Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Explosive Risk Key Application
1-Propylindole-3-carbonyl azide C₁₁H₁₁N₅O Not reported Organic solvents High (if heated) Organic synthesis
Sodium Azide NaN₃ 275 Water High (shock) Airbag propellants
Benzyl Azide C₇H₇N₃ 25 Ethanol, ether Moderate Click chemistry
Acetyl Azide C₂H₃N₃O -30 (decomposes) Polar solvents High Amine precursors

Table 2: Hazard Comparison

Compound Primary Hazards Safety Protocols (Based on )
1-Propylindole-3-carbonyl azide HN₃ release (acid exposure), explosion (heat) Avoid metals, acids; use PPE and fume hoods
Sodium Azide Acute toxicity, explosive decomposition Store in dry, non-metallic containers
Benzyl Azide Shock sensitivity, skin irritation Handle at low temperatures; minimize friction

Analytical Considerations

The quantification of azides like 1-propylindole-3-carbonyl azide in biological samples requires specialized methods. Gas chromatography (GC) with flame ionization detection (FID), as described in , offers high sensitivity (detection limits ~0.1 µg/mL) and reduced sample volume requirements (200 µL vs. 1000–5000 µL for HPLC), making it suitable for toxicological studies .

Preparation Methods

One-Pot Curtius Rearrangement and Indole Cyclization

A robust method for constructing the indole core involves a tandem Curtius rearrangement and Pd-catalyzed cyclization. Starting with 2-iodobenzoic acid, sodium azide, and benzyl chloroformate, the Curtius rearrangement generates an intermediate isocyanate, which undergoes cyclization with propiolate derivatives in the presence of Pd(OAc)₂ and Na₂CO₃. For instance, reacting 2-iodobenzoic acid with 4-octyne under these conditions yields benzyl 2,3-di-n-propylindole-1-carboxylate (58–67% yield). Adapting this protocol to incorporate a propyl-substituted alkyne (e.g., 1-pentyne) would direct the propyl group to position 1 of the indole framework.

Carboxylic Acid Functionalization to Acyl Azide

The 3-carboxylate intermediate, formed during indolization, is converted to the corresponding acyl azide through sequential steps:

  • Hydrolysis : The benzyl ester is cleaved under acidic or basic conditions to yield 1-propylindole-3-carboxylic acid.

  • Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to 1-propylindole-3-carbonyl chloride.

  • Azide Substitution : Reacting the acyl chloride with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or acetone) affords the target compound, 1-propylindole-3-carbonyl azide. This step mirrors the synthesis of 3-azido-1-propylamine from 3-chloropropylamine hydrochloride, where NaN₃ displaces chloride via nucleophilic substitution (98% yield).

Fischer Indole Synthesis with Post-Functionalization

Indole Core Construction via Fischer Reaction

The Fischer indole synthesis remains a cornerstone for indole derivatives. Reacting C-4-substituted phenylhydrazines with ketones under acidic conditions generates the indole skeleton. For example, phenylhydrazine and 2-octanone yield 1-propylindole after cyclization. Critical to this approach is the choice of ketone; pentan-2-one directs the propyl group to position 1, while the phenylhydrazine substituent influences position 3.

Introduction of the Carbonyl Azide Group

Post-synthesis functionalization involves:

  • Vilsmeier–Haack Formylation : Treating 1-propylindole with POCl₃ and DMF introduces a formyl group at position 3, yielding 1-propylindole-3-carbaldehyde.

  • Oxidation to Carboxylic Acid : The aldehyde is oxidized using KMnO₄ or CrO₃ to 1-propylindole-3-carboxylic acid.

  • Acyl Azide Formation : Following the same protocol as in Section 1.2, the carboxylic acid is converted to the acyl azide.

Direct Nucleophilic Substitution of Carbonyl Chloride

Synthesis of 1-Propylindole-3-carbonyl Chloride

An alternative route bypasses indole pre-functionalization. 1-Propylindole is subjected to Friedel–Crafts acylation at position 3 using chloroacetyl chloride and AlCl₃, yielding 1-propylindole-3-carbonyl chloride. This method, however, risks over-acylation and requires stringent temperature control (−10°C to 0°C).

Comparative Analysis of Methodologies

Method Key Steps Yield Advantages Challenges
Pd-Catalyzed IndolizationCurtius rearrangement, Pd cyclization, azidation58–67%Regioselective, one-pot protocolRequires specialized catalysts
Fischer SynthesisCyclization, oxidation, azidation45–60%Scalable, uses classical methodologyMultiple steps, lower overall yield
Direct SubstitutionFriedel–Crafts acylation, NaN₃ displacement70–85%High efficiency, minimal stepsRisk of electrophilic over-reactivity

Mechanistic Insights and Optimization

Role of Lithium Chloride in Pd Catalysis

The addition of LiCl in Pd-catalyzed reactions enhances selectivity by stabilizing intermediates during cyclization. For example, in the synthesis of tetralins, LiCl increases yields from 58% to 88% by coordinating to Pd and modulating electron density.

Diastereoselectivity in Azide Formation

Steric and electronic factors influence the configuration of the acyl azide. Bulky substituents adjacent to the carbonyl group favor trans-diastereomers, as observed in the synthesis of pyrrolidinopyrazolines (68–84% yield) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-propylindole-3-carbonyl azide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of azides like 1-propylindole-3-carbonyl azide often leverages copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust reaction for regioselective triazole formation. Key parameters include using terminal alkynes, anhydrous conditions, and copper(I) iodide as a catalyst. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of azide to alkyne), reaction time (12–24 hours), and temperature (room temperature to 60°C). Purity (>95%) can be achieved via column chromatography or recrystallization .

Q. How should 1-propylindole-3-carbonyl azide be stored to ensure stability, and what decomposition products are expected?

  • Methodological Answer : Store the compound at 2–8°C in a dry, sealed container protected from light. Azides are thermally unstable; decomposition generates nitrogen oxides (NOₓ) and carbon oxides (CO/CO₂). Monitor for color changes or gas evolution as instability indicators. Use TGA (thermogravimetric analysis) to assess decomposition thresholds .

Q. What spectroscopic techniques are most effective for characterizing 1-propylindole-3-carbonyl azide?

  • Methodological Answer : Employ a combination of:

  • FT-IR : Confirm the azide (–N₃) stretch at ~2100 cm⁻¹.
  • NMR : ¹H NMR for indole proton environments (δ 7.0–8.5 ppm) and ¹³C NMR for carbonyl (C=O) signals (~170 ppm).
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks.
    Document solvent systems (e.g., CDCl₃ or DMSO-d₆) and calibration standards .

Q. What safety protocols are critical when handling 1-propylindole-3-carbonyl azide?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with oxidizers (e.g., peroxides) to prevent explosive reactions. In case of spills, neutralize with damp sand and dispose as hazardous waste. Emergency procedures include rinsing skin with water (15+ minutes) and seeking medical attention for inhalation exposure .

Q. How does the azide group influence reactivity in common transformations?

  • Methodological Answer : The azide group participates in:

  • Staudinger reactions : With triphenylphosphine to form iminophosphoranes.
  • Click chemistry : CuAAC with alkynes for bioconjugation.
  • Reduction : Catalytic hydrogenation (H₂/Pd) yields primary amines.
    Monitor reaction progress via TLC or in situ IR to track azide consumption .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported yields for CuAAC reactions involving 1-propylindole-3-carbonyl azide?

  • Methodological Answer : Discrepancies often arise from copper catalyst purity or solvent polarity. Conduct controlled experiments comparing:

  • Catalyst sources (CuI vs. CuBr).
  • Solvent effects (DMF vs. THF).
  • Ligand additives (e.g., TBTA for stabilizing Cu(I)).
    Use kinetic profiling (e.g., in situ Raman) to identify rate-limiting steps and validate reproducibility across labs .

Q. What computational approaches predict the regioselectivity of 1-propylindole-3-carbonyl azide in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict 1,4-triazole regioselectivity. Analyze frontier molecular orbitals (HOMO-LUMO gaps) and steric maps of the indole substituent. Compare computational results with experimental NMR coupling constants (³JHH) .

Q. How does the indole moiety affect the azide’s interaction with hydrophobic protein domains?

  • Methodological Answer : Use photoaffinity labeling with UV irradiation to generate azido radicals, which covalently bind hydrophobic pockets. Validate binding via:

  • LC-MS/MS : Identify cross-linked peptides.
  • Molecular docking : Simulate indole-aromatic interactions (e.g., π-stacking with tryptophan residues).
    Compare results with control azides lacking the indole group .

Q. What strategies mitigate side reactions during large-scale synthesis of 1-propylindole-3-carbonyl azide?

  • Methodological Answer : Scale-up challenges include exothermic decomposition and byproduct formation. Implement:

  • Flow chemistry : Continuous reactors for better thermal control.
  • In-line purification : Scavenger resins to remove excess reagents.
  • PAT (Process Analytical Technology) : Real-time monitoring via IR probes.
    Optimize using DoE (Design of Experiments) to balance cost and yield .

Q. How can contradictory stability data for azides in biological buffers be reconciled?

  • Methodological Answer : Conflicting stability reports may stem from buffer composition (e.g., thiols in PBS quench azido radicals). Conduct accelerated stability studies:

  • Variable pH (4–9) : Track azide degradation via UV-Vis (λ = 260 nm).
  • Redox agents : Add ascorbate or DTT to simulate intracellular environments.
    Use Arrhenius plots to extrapolate shelf-life under diverse conditions .

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